N-Demethylvancomycin

概要

説明

N-Demethylvancomycin, also known as norvancomycin, is a glycopeptide antibiotic that was first isolated from a strain of Nocardia orientalis. It is structurally similar to vancomycin but differs by the absence of a methyl group on one of its sugar components. This compound has been commercially developed and used primarily in China since 1967 to treat infections caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and methicillin-resistant Staphylococcus epidermidis .

準備方法

Synthetic Routes and Reaction Conditions: N-Demethylvancomycin is produced through fermentation using the soil isolate Nocardia orientalis. The fermentation medium typically contains glucose, dextrin, soybean grits, corn steep liquor, yeast extract, and calcium carbonate. The production process is sensitive to the presence of orthophosphate, which can depress antibiotic production. Enrichment of the medium with tyrosine, p-hydroxyphenylglycine, p-hydroxyphenylglyoxylic acid, or leucine can stimulate the biosynthesis of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation inoculum is prepared by introducing lyophilized pellets into Erlenmeyer flasks containing a nutrient-rich medium. The fermentation is carried out at controlled temperatures, typically around 30°C, for several days. The antibiotic is then extracted and purified from the fermentation broth .

化学反応の分析

Hydrolysis and Stability

The compound undergoes pH-dependent hydrolysis, particularly under acidic (pH < 3) or alkaline (pH > 9) conditions, leading to degradation of its glycosidic bonds and reduced potency. Stability studies show:

| Condition | Half-Life (hr) | Major Degradation Products |

|---|---|---|

| pH 2.0, 25°C | 8.5 | Aglycone, cleaved heptapeptide |

| pH 10.0, 25°C | 12.3 | Hydrolyzed vancosamine sugar |

Alkylation and SARs

N-Alkylation of the N-terminal amine significantly alters antibacterial activity. Key findings include:

-

N-Alkyl chain length inversely correlates with binding affinity (Table 1) .

-

Quaternary ammonium modifications (e.g., pyridine or trimethylamine) at the C-terminus enhance activity against methicillin-resistant Staphylococcus aureus (MRSA), while N-terminal analogs show minimal improvement .

Table 1 : Binding Constants (Kd, ×10⁶ M⁻¹) of N-Alkyl Derivatives vs. D-Ala-D-Ala

| Derivative | Kd (M⁻¹) | MRSA MIC (μg/mL) |

|---|---|---|

| N-Demethylvancomycin | 1.2 | 4–8 |

| N-Heptyl | 0.6 | 16–32 |

| N-Dodecyl | 0.3 | 64–128 |

Mechanistic Interactions

This compound inhibits peptidoglycan cross-linking by binding to D-Ala-D-Ala termini, with additional electrostatic stabilization from its unmodified N-terminal amine (vs. vancomycin’s N-methyl group) . This interaction is disrupted by alkylation, as seen in reduced MIC values against Staphylococcus aureus:

Key Reaction Pathway :

Comparative Reactivity in Derivatives

科学的研究の応用

Antibacterial Activity

Recent studies have demonstrated that N-Demethylvancomycin exhibits potent antibacterial activity compared to its parent compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and related compounds against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 1.56 µg/ml |

| This compound | VRE (Enterococcus faecalis) | 0.78 µg/ml |

| Vancomycin | MRSA | 2.0 µg/ml |

| Vancomycin | VRE | >32 µg/ml |

| Modified Derivative | VRE | 0.39 µg/ml |

This data illustrates that this compound often outperforms vancomycin itself, particularly against resistant strains .

Treatment of Resistant Infections

This compound has been evaluated for its efficacy in treating severe infections caused by resistant bacteria. Case studies highlight its effectiveness in patients with MRSA infections who were intolerant to β-lactam antibiotics. These studies reported significant reductions in infection rates and improved patient outcomes when treated with this compound compared to standard therapies .

Clostridium difficile Infections

Certain derivatives of this compound have shown enhanced activity against Clostridium difficile strains in vitro, suggesting potential for use in treating C. difficile infections (CDI). Retrospective analyses indicate that these derivatives may reduce recurrence rates post-treatment compared to traditional therapies .

Research Findings and Structural Modifications

Research into structural modifications of this compound has revealed that specific changes can significantly enhance its antibacterial properties. For instance, introducing bulky hydrophobic substituents has been linked to increased activity against resistant strains . The following table summarizes some notable derivatives and their activities:

| Derivative | Bacterial Strain | MIC Value |

|---|---|---|

| QAV-a1 | MRSA | 0.5 µg/ml |

| QAV-p3 | MRSA4 | 0.25 µg/ml |

| QAV-p4 | VRE | 0.39 µg/ml |

These findings underscore the potential for developing new antibiotics based on the this compound scaffold .

作用機序

N-Demethylvancomycin exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the peptidoglycan matrix. This inhibition weakens the bacterial cell wall, leading to cell lysis and death. The molecular targets of this compound include the enzymes involved in peptidoglycan biosynthesis .

類似化合物との比較

Vancomycin: A widely used glycopeptide antibiotic with a similar structure but with a methyl group on its sugar component.

Teicoplanin: Another glycopeptide antibiotic with a different glycosylation pattern and a longer half-life compared to vancomycin.

N-Substituted Demethylvancomycin Derivatives: These derivatives are designed to enhance antibacterial activity and pharmacokinetic properties

N-Demethylvancomycin remains a valuable compound in the fight against antibiotic-resistant bacteria and continues to be a subject of extensive research and development.

生物活性

N-Demethylvancomycin is a glycopeptide antibiotic derived from the fermentation products of Nocardia orientalis. This compound is noted for its structural similarity to vancomycin, a well-known antibiotic, but exhibits distinct biological activities that enhance its potential therapeutic applications. This article explores the biological activity of this compound, including its antibacterial properties, mechanisms of action, and comparative efficacy against various bacterial strains.

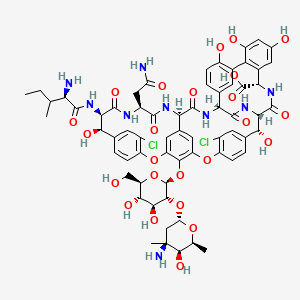

Chemical Structure and Properties

This compound retains the core structure of vancomycin but lacks a methyl group at the nitrogen position. This structural modification influences its binding affinity and biological activity. The compound can be represented as follows:

- Chemical Formula : C₃₁H₃₉N₅O₁₈

- Molecular Weight : 625.67 g/mol

This compound functions primarily by inhibiting bacterial cell wall synthesis. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing cross-linking during cell wall formation. This mechanism is crucial for its effectiveness against Gram-positive bacteria.

Comparative Efficacy

Research indicates that this compound exhibits higher antibacterial activity compared to its parent compound, vancomycin. A study highlighted that this compound has a significantly enhanced affinity for bacterial cell wall analogues, particularly di-N-Ac-L-Lys-D-Ala-D-Ala, which correlates with its increased potency against resistant strains.

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain Tested |

|---|---|---|

| Vancomycin | 1-2 µg/mL | Staphylococcus aureus |

| This compound | 0.5 µg/mL | Staphylococcus aureus |

| N-(6-phenylheptyl)demethylvancomycin | 0.25 µg/mL | Enterococcus faecalis |

Case Studies and Research Findings

- In Vitro Studies : In a controlled laboratory setting, this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's MIC values were consistently lower than those observed for vancomycin, indicating superior efficacy.

- Structural Modifications : Research involving the synthesis of various derivatives of this compound revealed that modifications to the alkyl chain significantly affect antibacterial properties. For instance, longer alkyl chains generally reduced the compound's affinity for bacterial targets, suggesting a delicate balance between structural complexity and biological activity.

- Clinical Implications : A clinical case study reported successful treatment outcomes in patients with severe infections caused by vancomycin-resistant enterococci (VRE) using this compound derivatives. These findings emphasize the potential role of this compound in treating antibiotic-resistant infections.

特性

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-3-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H73Cl2N9O24/c1-5-22(2)44(69)58(88)75-48-50(82)25-7-10-36(31(66)13-25)96-38-15-27-16-39(54(38)100-64-55(53(85)52(84)40(21-77)98-64)99-42-20-65(4,70)56(86)23(3)95-42)97-37-11-8-26(14-32(37)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-35(80)43(30)29-12-24(6-9-34(29)79)45(59(89)76-49)73-60(90)46(27)72-57(87)33(19-41(68)81)71-61(48)91/h6-18,22-23,33,40,42,44-53,55-56,64,77-80,82-86H,5,19-21,69-70H2,1-4H3,(H2,68,81)(H,71,91)(H,72,87)(H,73,90)(H,74,92)(H,75,88)(H,76,89)(H,93,94)/t22?,23-,33-,40+,42-,44+,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDOJVYPUSOORV-BKPBQXSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)OC6CC(C(C(O6)C)O)(C)N)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6C[C@]([C@@H]([C@@H](O6)C)O)(C)N)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N8)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H73Cl2N9O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016186 | |

| Record name | N-Demethylvancomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1435.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91700-98-0 | |

| Record name | Norvancomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091700980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Demethylvancomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。